6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone
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Overview
Description
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium bicarbonate (NaHCO₃) at elevated temperatures (80-90°C) for several hours . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone include:
3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine: This compound shares a similar piperazino group but differs in its core structure.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another related compound with a piperazino group, but with a different pyridine core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-3-25-9-11-27(12-10-25)19-21-14-16(15(2)22-19)17-13-18(28)24-20(23-17)26-7-5-4-6-8-26/h13-14H,3-12H2,1-2H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCHJUBIXXJUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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